molecular formula C27H20F2N2O2 B4960496 N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide)

N,N'-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide)

Cat. No.: B4960496
M. Wt: 442.5 g/mol
InChI Key: BEHKYWHTJNHIFC-UHFFFAOYSA-N
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Description

N,N’-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) is a synthetic organic compound characterized by the presence of two fluorobenzamide groups connected via a methylene bridge to a central phenylene ring

Properties

IUPAC Name

2-fluoro-N-[4-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F2N2O2/c28-24-7-3-1-5-22(24)26(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29/h1-16H,17H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHKYWHTJNHIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) typically involves the reaction of 2-fluorobenzoyl chloride with N,N’-(methylenedi-4,1-phenylene)diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N,N’-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(methylenedi-4,1-phenylene)bis(2-chlorobenzamide)
  • N,N’-(methylenedi-4,1-phenylene)bis(2-bromobenzamide)
  • N,N’-(methylenedi-4,1-phenylene)bis(2-methylbenzamide)

Uniqueness

N,N’-(methylenedi-4,1-phenylene)bis(2-fluorobenzamide) is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

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